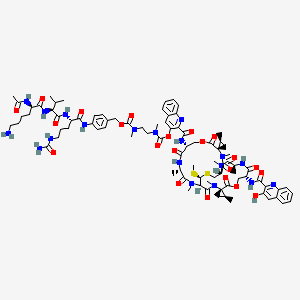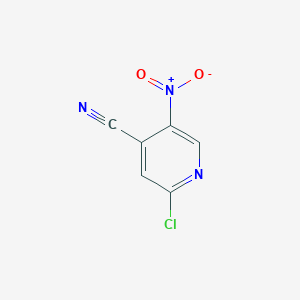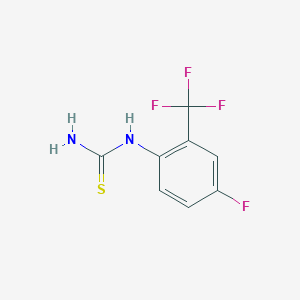
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea is an organic compound with the molecular formula C8H6F4N2S It is a thiourea derivative characterized by the presence of both fluoro and trifluoromethyl groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea can be synthesized through the reaction of 4-fluoro-2-(trifluoromethyl)aniline with potassium thiocyanate in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the thiocyanate ion acting as the nucleophile attacking the aniline derivative to form the thiourea compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)thiourea: Similar structure but lacks the fluoro group.
4-(Trifluoromethyl)phenyl isothiocyanate: Contains an isothiocyanate group instead of a thiourea group.
Uniqueness
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other thiourea derivatives, making it a compound of interest for further study.
Propriétés
Formule moléculaire |
C8H6F4N2S |
|---|---|
Poids moléculaire |
238.21 g/mol |
Nom IUPAC |
[4-fluoro-2-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C8H6F4N2S/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15) |
Clé InChI |
CILZFAIRRQCOTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(F)(F)F)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)
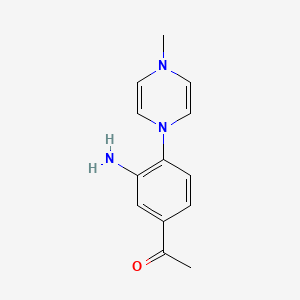
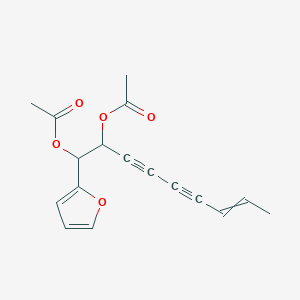

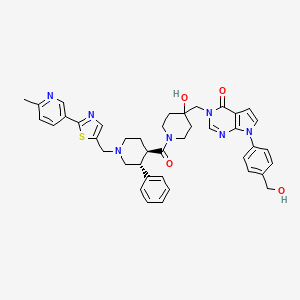
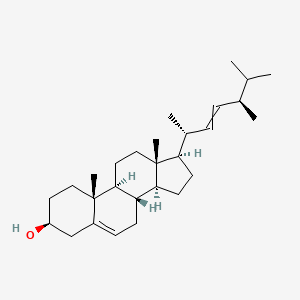
![2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid](/img/structure/B12433303.png)
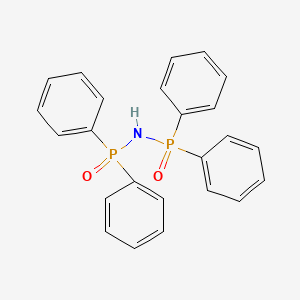
![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)
![(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12433322.png)
